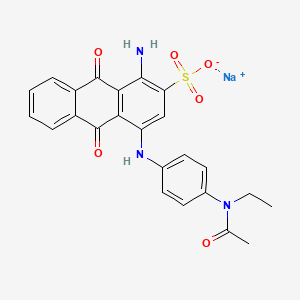
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, amino, and acetylethylamino groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions.
Introduction of Sulfonic Acid Group: Sulfonation of the anthracene backbone is carried out using sulfuric acid or oleum.
Acetylethylamino Group Addition: The acetylethylamino group is introduced via acylation reactions using acetyl chloride and ethylamine.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Batch Processing: Each reaction step is performed in separate batches to ensure purity and yield.
Continuous Flow Processing: For higher efficiency, continuous flow reactors are used where reactants are continuously fed, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is used in various fields:
Chemistry: As a reagent in organic synthesis and as a fluorescent probe.
Biology: In the study of enzyme interactions and as a marker in fluorescence microscopy.
Industry: Used in the manufacture of dyes and pigments.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Fluorescence: The anthracene backbone allows it to act as a fluorescent marker, useful in imaging techniques.
Pathways Involved: It can affect signaling pathways by interacting with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-4-((4-methylphenyl)sulfonyl)oxyphenylamino-9,10-dihydro-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((2-methyl-5-((4-methylphenyl)sulfonyl)amino)phenyl)amino-9,10-dioxo-, monosodium salt
Uniqueness
- Functional Groups : The presence of the acetylethylamino group distinguishes it from other similar compounds.
- Applications : Its unique structure allows for specific applications in fluorescence and enzyme inhibition studies.
Properties
CAS No. |
71278-40-5 |
|---|---|
Molecular Formula |
C24H20N3NaO6S |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
sodium;4-[4-[acetyl(ethyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C24H21N3O6S.Na/c1-3-27(13(2)28)15-10-8-14(9-11-15)26-18-12-19(34(31,32)33)22(25)21-20(18)23(29)16-6-4-5-7-17(16)24(21)30;/h4-12,26H,3,25H2,1-2H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
CGYRIGZWCZLGFC-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



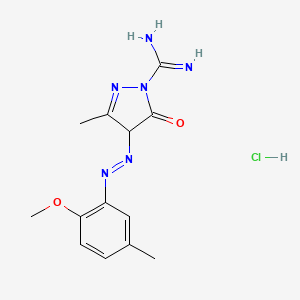
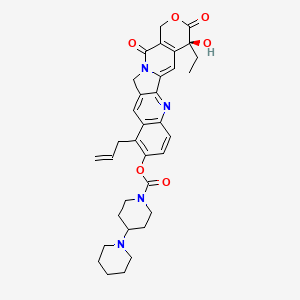
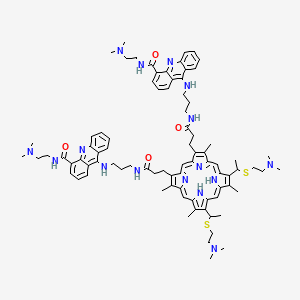
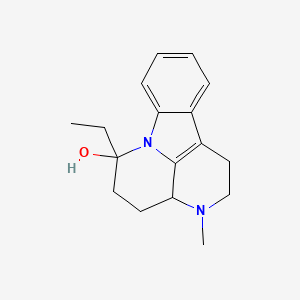
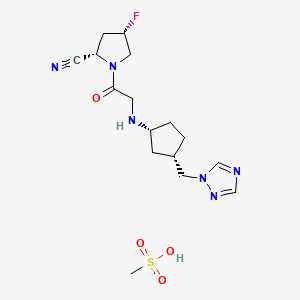

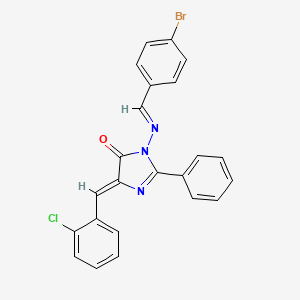
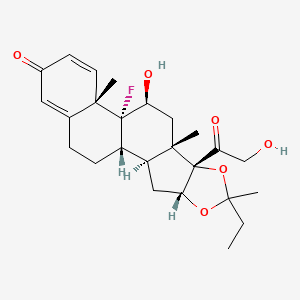

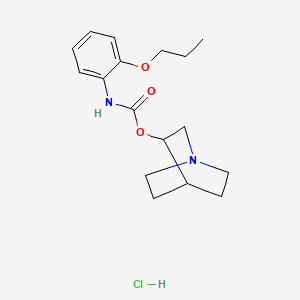
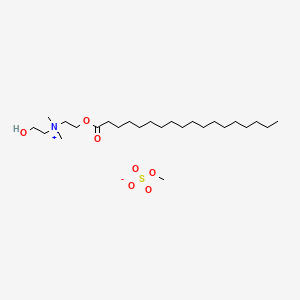
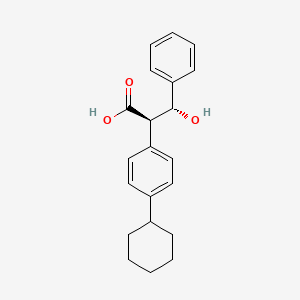
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
